Nortriptyline hydrochloride
Overview
Description
Nortriptyline hydrochloride is a tricyclic antidepressant used to treat depression . It is thought to work by increasing the activity of serotonin in the brain . It is also used to treat nerve pain and is more potent inhibitor of the norepinephrine transporter than the serotonin transporter .
Synthesis Analysis
A UV spectrophotometric and RP-HPLC methods were developed and validated for determination of Nortriptyline hydrochloride in tablet dosage form . Also, complex equilibria in the aqueous phase and solid-phase transformations were characterized by a detailed analysis of the solubility measurements .Molecular Structure Analysis
Nortriptyline hydrochloride has a molecular formula of C19H22ClN . The nortriptyline molecule crystallized with a ‘butterfly’ fold angle of 124.3 (2) degrees and an extended propylamino side chain .Chemical Reactions Analysis
Nortriptyline hydrochloride reacts with KMnO4 in acidic and basic media . In acidic medium, the decrease in absorbance at 525.5 nm and in basic medium, the increase in absorbance at 608.5 nm were measured as a function of time .Physical And Chemical Properties Analysis
Nortriptyline hydrochloride is a solid form with a characteristic odor . Its molecular weight is 299.8 g/mol . The complex equilibria in the aqueous phase and solid-phase transformations were characterized by a detailed analysis of the solubility measurements .Scientific Research Applications
Summary of the Application
Nortriptyline hydrochloride (NTT•HCl), a tricyclic antidepressant drug, has been studied for its interaction with cyclodextrin-based delivery systems. These systems are used to improve the bioavailability of drugs by modifying their pharmaceutically relevant properties, such as solubility, distribution, and membrane permeation .
Methods of Application or Experimental Procedures
The distribution coefficients in the 1-octanol/buffer and n-hexane/buffer model systems and the coefficients of permeability through the cellulose membrane and lipophilic PermeaPad barrier were determined at several cyclodextrin concentrations .
Results or Outcomes
The results demonstrated a dramatic decrease in both the distribution and the permeability coefficients as the cyclodextrin concentration rose, with the decrease being more pronounced in SBE-β-CD due to the charge–charge attraction and electrostatic interactions between NTT and SBE-β-CD .
2. Inclusion Complex of a Cyclic Oligosaccharide
Summary of the Application
The study characterizes the formation, mechanism behavior, and importance of the complexation between nortriptyline hydrochloride (NTHCL) and β-cyclodextrin (β-Cyd). The β-Cyd acts as an excellent drug-receptor .
Methods of Application or Experimental Procedures
The continuous various method (Job plot), UV-spectroscopy, fluorescence measurements, and powder XRD have been reported to confirm the inclusion complex with 1:1 stoichiometry with the TCA aliphatic tail .
Results or Outcomes
The most considerable evidence for inclusion of nortriptyline tricyclic ring and the protons located inside the β-Cyd cavity is the 2D NMR ROESY cross-peaks. Changes in chemical shifts in 1H NMR and behavior of 2D ROESY cross peak suggest the inclusion complex formation .
3. Preformulation Studies
Summary of the Application
Nortriptyline hydrochloride (NRT), a second-generation tricyclic antidepressant, is primarily used as a treatment option for major depression and chronic pain. In this study, a compatibility evaluation between an active pharmaceutical ingredient (API) and various excipients that form binary mixtures is presented .
Methods of Application or Experimental Procedures
ATR-FTIR analysis and PXRD data were recorded for the binary mixtures under ambient conditions, and were later investigated by thermal analysis (TG—thermogravimetry/DTG—derivative thermogravimetry/HF—heat flow) in dynamic air atmosphere .
Results or Outcomes
The ATR-FTIR study indicated interactions in the discussed binary mixtures, suggesting that NRT is incompatible with PVP, Sorb, Man, StA, and Lact even under ambient conditions. Under thermal stress, interactions between NRT and excipients were observed at temperatures below the melting point of the API in the binary mixtures with PVP, Sorb, Man, StA, and Lact .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19;/h2-5,7-11,20H,6,12-14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAYBENGXDALFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045109 | |
Record name | Nortriptyline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nortriptyline hydrochloride | |
CAS RN |
894-71-3 | |
Record name | Nortriptyline hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=894-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nortriptyline hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000894713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nortriptyline hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169453 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nortriptyline hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78248 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nortriptyline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nortriptyline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.794 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NORTRIPTYLINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00FN6IH15D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.